- Photolytic decarboxylation of α-aryl carboxylic acids mediated by HgF2 under a dioxygen atmosphere, Tetrahedron Letters, 2006, 47(12), 1965-1968

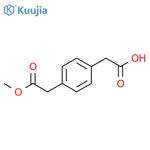

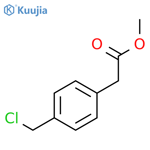

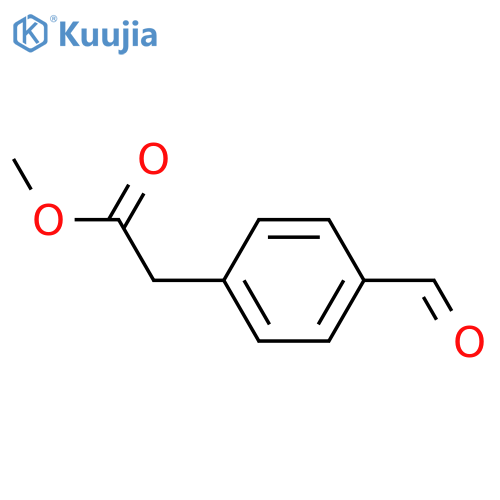

Cas no 96524-70-8 (Methyl 2-(4-formylphenyl)acetate)

96524-70-8 structure

Nombre del producto:Methyl 2-(4-formylphenyl)acetate

Número CAS:96524-70-8

MF:C10H10O3

Megavatios:178.184603214264

MDL:MFCD17018734

CID:1012028

PubChem ID:19363032

Methyl 2-(4-formylphenyl)acetate Propiedades químicas y físicas

Nombre e identificación

-

- Methyl 2-(4-formylphenyl)acetate

- Methyl(p-formylphenyl)acetate

- acetate

- (4-Formylphenyl)acetic acid methyl ester

- Methyl (4-formylphenyl)acetate

- Methyl (p-formylphenyl)acetate

- Methyl(p-formylphenyl)acetate

- Benzeneacetic acid, 4-formyl-, methyl ester

- AK116482

- methyl(4-formylphenyl)acetate

- YPJYQGMVBYQTTA-UHFFFAOYSA-N

- CL9157

- 4-formylphenylacetic acid methyl ester

- 4-Formylbenzeneacetic acid methyl ester

- OR313093

- (4-formyl-phenyl)-acetic acid methyl

- Methyl 4-formylbenzeneacetate (ACI)

- Methyl 2-(4-formylphenyl)acetate;Methyl(p-formylphenyl)acetate;Methyl (4-formylphenyl)acetate

- DS-4655

- 4-Formylbenzeneacetic acid methyl este

- Methyl 4-formylphenylacetate

- CS-W019639

- AKOS016010393

- SCHEMBL645184

- MFCD17018734

- 96524-70-8

- Z1255502340

- Methyl2-(4-formylphenyl)acetate

- BCP31443

- SY113262

- EN300-2131511

- (4-formyl-phenyl)-acetic acid methyl ester

-

- MDL: MFCD17018734

- Renchi: 1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3

- Clave inchi: YPJYQGMVBYQTTA-UHFFFAOYSA-N

- Sonrisas: O=CC1C=CC(CC(OC)=O)=CC=1

Atributos calculados

- Calidad precisa: 178.062994g/mol

- Carga superficial: 0

- XLogP3: 1.3

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Cuenta de enlace giratorio: 4

- Masa isotópica única: 178.062994g/mol

- Masa isotópica única: 178.062994g/mol

- Superficie del Polo topológico: 43.4Ų

- Recuento de átomos pesados: 13

- Complejidad: 181

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

Propiedades experimentales

- Denso: 1.157

- Punto de ebullición: 285 ºC

- Punto de inflamación: 124 ºC

Methyl 2-(4-formylphenyl)acetate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062196-1g |

Methyl 2-(4-formylphenyl)acetate |

96524-70-8 | 98% | 1g |

¥140.00 | 2024-04-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EU036-20g |

Methyl 2-(4-formylphenyl)acetate |

96524-70-8 | 98% | 20g |

5262.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | D917269-10g |

Methyl (4-Formylphenyl)acetate |

96524-70-8 | 98% | 10g |

$530 | 2023-09-03 | |

| Enamine | EN300-2131511-0.5g |

methyl 2-(4-formylphenyl)acetate |

96524-70-8 | 95% | 0.5g |

$61.0 | 2023-09-16 | |

| Enamine | EN300-2131511-2.5g |

methyl 2-(4-formylphenyl)acetate |

96524-70-8 | 95% | 2.5g |

$128.0 | 2023-09-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062196-250mg |

Methyl 2-(4-formylphenyl)acetate |

96524-70-8 | 98% | 250mg |

¥74.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062196-25g |

Methyl 2-(4-formylphenyl)acetate |

96524-70-8 | 98% | 25g |

¥2184.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062196-10g |

Methyl 2-(4-formylphenyl)acetate |

96524-70-8 | 98% | 10g |

¥763.00 | 2024-04-23 | |

| eNovation Chemicals LLC | D961333-25g |

Benzeneacetic acid, 4-formyl-, methyl ester |

96524-70-8 | 98% | 25g |

$220 | 2024-06-06 | |

| Ambeed | A197021-250mg |

Methyl 2-(4-formylphenyl)acetate |

96524-70-8 | 98% | 250mg |

$18.0 | 2025-03-05 |

Methyl 2-(4-formylphenyl)acetate Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Oxygen , Mercury fluoride (HgF2) Solvents: Acetonitrile ; 24 h, 25 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 16 h, rt; 6 h, 55 °C

Referencia

- Preparation of substituted tricyclic compounds with activity towards EP1 receptors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: N-methylmorpholine N-oxide Solvents: Acetonitrile ; 3 h, rt

Referencia

- Preparation of oxadiazolone derivatives for use as transient receptor potential channel inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 1 h, rt

Referencia

- Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3-Catalyzed Reduction, European Journal of Organic Chemistry, 2021, 2021(14), 2103-2106

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: N-methylmorpholine N-oxide Solvents: Acetonitrile , Toluene ; 5 h, 0 - 25 °C

Referencia

- Preparation of purine derivatives as TLR7 agonists, World Intellectual Property Organization, , ,

Synthetic Routes 6

Synthetic Routes 7

Condiciones de reacción

Referencia

- Preparation of benzophenone derivatives as AP-1 inhibitors for treatment of arthritis, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción

1.1 Solvents: Methanol ; 18 h, rt

1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 18 h, rt

1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 18 h, rt

Referencia

- Preparation of aminohydroxyethylbenzothiazolones as β2 adrenoreceptor agonists, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Hexamethylenetetramine Solvents: Acetic acid , Water

Referencia

- Formation of heptafulvene in reactions of [(methoxycarbonyl)methyl]phenylcarbene in the gas phases, Journal of Organic Chemistry, 1993, 58(16), 4196-7

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 0 °C → rt

1.2 Solvents: Dichloromethane , Water ; 2 h, rt; 1 h, rt

1.3 Reagents: Sodium bicarbonate

1.2 Solvents: Dichloromethane , Water ; 2 h, rt; 1 h, rt

1.3 Reagents: Sodium bicarbonate

Referencia

- Preparation of imidazole-based anticancer agents and derivatives thereof, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Acetyl chloride Solvents: Methanol ; cooled; 42 h, rt

1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 18 h, rt

1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 18 h, rt

Referencia

- Preparation of compounds having muscarinic receptor antagonist and β2 adrenergic receptor agonist activity, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción

Referencia

- Preparation of 2-(naphthyloxymethyl)quinolines having leukotriene-antagonistic action, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Methanesulfonic acid ; 0 °C; 3 h, 65 °C

Referencia

- Preparation of spirooxindole derivatives for use as AMPK activators, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condiciones de reacción

Referencia

- Preparation of adenine derivatives as TLR7 agonists, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condiciones de reacción

Referencia

- Ortho-(mono-substituted amino)phenylimines, European Patent Organization, , ,

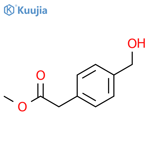

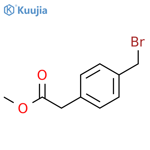

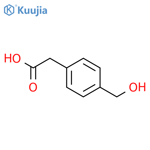

Methyl 2-(4-formylphenyl)acetate Raw materials

- Methyl 2-[4-(methoxymethyl)phenyl]acetate

- 4-(Hydroxymethyl)phenylacetic acid

- methyl 2-[4-(bromomethyl)phenyl]acetate

- 4-CHLOROMETHYLPHENYLACETIC ACID METHYL ESTER

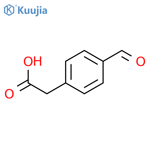

- 2-(4-Formylphenyl)acetic acid

- methyl 2-(4-(hydroxymethyl)phenyl)acetate

Methyl 2-(4-formylphenyl)acetate Preparation Products

Methyl 2-(4-formylphenyl)acetate Literatura relevante

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

96524-70-8 (Methyl 2-(4-formylphenyl)acetate) Productos relacionados

- 43153-12-4(Ethyl 2-(4-formylphenyl)acetate)

- 63969-83-5(Methyl 2-(2-formylphenyl)acetate)

- 53088-69-0(Methyl 2-(m-tolyl)acetate)

- 23786-13-2(Methyl 4-Methylphenylacetate)

- 90-64-2(Mandelic acid)

- 101-41-7(Methyl phenylacetate)

- 142327-44-4(Methyl 2-(3-formylphenyl)acetate)

- 76-89-1(Methyl benzilate)

- 87-22-9(Phenethylsalicylate)

- 24021-44-1(Desmethyl Ketoprofen Methyl Ester)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:96524-70-8)Methyl 2-(4-formylphenyl)acetate

Pureza:99%/99%

Cantidad:25g/100g

Precio ($):193.0/770.0